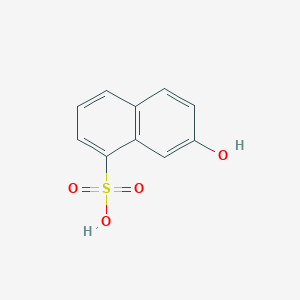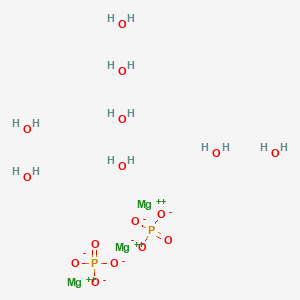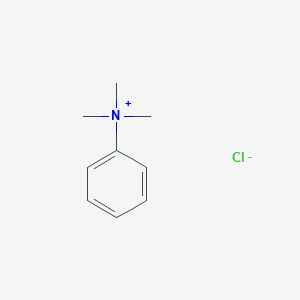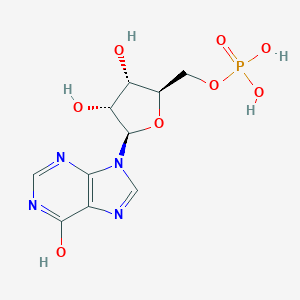
1-Benzoylpiperazine
Descripción general
Descripción
1-Benzoylpiperazine is a chemical compound belonging to the piperazine family. It is structurally characterized by a benzoyl group attached to a piperazine ring. This compound has garnered attention due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoylpiperazine can be synthesized through the condensation amidation of piperazine with benzoic acid. This reaction typically involves the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a microreactor system. The reaction conditions include maintaining an equivalent molar ratio of piperazine and benzoic acid, achieving a high selectivity and yield .
Industrial Production Methods: In industrial settings, the synthesis of benzoylpiperazine often employs continuous flow microreactor systems. These systems enhance reaction efficiency and control, allowing for high selectivity and yield. The use of microreactors also facilitates the optimization of reaction conditions, such as temperature and molar flow ratio .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoylpiperazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylpiperazine oxides, while reduction may yield benzoylpiperazine hydrides.
Aplicaciones Científicas De Investigación
1-Benzoylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of benzoylpiperazine involves its interaction with various molecular targets and pathways. It has been shown to act on the serotonergic and dopaminergic receptor systems, similar to the mechanism of action of MDMA (3,4-methylenedioxymethamphetamine). This interaction increases the concentration of serotonin and dopamine in the extracellular fluid, leading to its stimulant effects .
Comparación Con Compuestos Similares
1-Benzoylpiperazine is often compared with other piperazine derivatives, such as:
Benzylpiperazine: A stimulant with similar effects to amphetamine.
1-(3-Chlorophenyl)piperazine: A compound used in the synthesis of antidepressant drugs.
1-(3-Trifluoromethyl-phenyl)piperazine: Often found in combination with benzylpiperazine in illicit drugs
This compound is unique due to its specific molecular structure and its ability to interact with multiple receptor systems, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
phenyl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXBQRNMNVUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354043 | |
| Record name | 1-Benzoylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13754-38-6 | |
| Record name | 1-Benzoylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzoylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Benzoylpiperazines have been shown to interact with various targets, including:
- Glycine transporter subtype 1 (GlyT1): These compounds bind at the intracellular gate of the GlyT1 release pathway, overlapping with the glycine release site. This binding locks GlyT1 in an inward-open conformation, leading to non-competitive inhibition of glycine reuptake. This, in turn, prolongs neurotransmitter signaling. []
- G protein-coupled receptor 55 (GPR55): Benzoylpiperazines can act as agonists of GPR55, activating downstream signaling pathways. Interestingly, this activity appears specific to human GPR55 and not its rodent ortholog. [, ]
- Serotonin (5-HT) receptors: Certain phenylpiperazine derivatives, structurally related to benzoylpiperazines, display nanomolar affinities for 5-HT1 receptors, leading to potential serotonergic effects. []
ANone:
- Spectroscopic data: Detailed spectroscopic data can be found in publications focusing on the synthesis and characterization of benzoylpiperazine derivatives. For example, [] describes the 1H NMR, 13C NMR, high-resolution MS, and IR spectroscopic characterization of various 4-acyl-1-[2-aryl-1-diazenyl]piperazines, including benzoylpiperazine derivatives.
ANone: The scientific literature primarily focuses on the biological activity and pharmacological properties of benzoylpiperazine derivatives. Limited information is available regarding its material compatibility, stability, and non-biological applications. Further research is needed to explore these aspects.
ANone: Benzoylpiperazine itself is not generally recognized for its catalytic properties. The research primarily focuses on its role as a pharmacophore in various biologically active molecules.
ANone: Computational tools have been instrumental in benzoylpiperazine research, particularly in:
- Understanding structure-activity relationships: Quantitative structure-activity relationship (QSAR) studies have been conducted on benzoylpiperazine derivatives, for example, to investigate their platelet-activating factor (PAF) antagonist activity. These studies help elucidate the structural features responsible for biological activity. []
ANone: SAR studies have revealed key insights into how structural modifications impact the activity of benzoylpiperazine derivatives:
- GlyT1 inhibitors: Modifications to the benzoylpiperazine core, including substitutions on the phenyl ring and variations in the linker region, significantly influence potency and selectivity for GlyT1. [, ]
- GPR55 agonists: The benzoylpiperazine scaffold appears crucial for GPR55 agonism, with specific substitutions modulating potency. The lack of activity towards rodent GPR55 suggests species-specific structural requirements for binding. []
- PAF antagonists: QSAR studies suggest that the spatial arrangement of positive and negative charges in benzoylpiperazine derivatives contributes to their PAF antagonist activity. []
ANone: The provided research papers primarily focus on the synthesis, SAR, and initial biological characterization of benzoylpiperazine derivatives. Comprehensive information on the aspects mentioned above, such as detailed PK/PD, toxicology, and clinical data, requires further research and investigation beyond the scope of these initial studies.
A: While pinpointing the exact discovery of benzoylpiperazine is difficult, its use as a building block in medicinal chemistry dates back several decades. Early research explored its potential as a scaffold for various pharmacological activities, including antiarrhythmic agents. [] The identification of benzoylpiperazine derivatives as GlyT1 inhibitors and GPR55 agonists represents significant milestones in recent years, opening avenues for developing new therapeutics for neurological and other disorders. [, , ]
ANone: Benzoylpiperazine research inherently involves cross-disciplinary collaborations between medicinal chemists, pharmacologists, computational chemists, and biologists. The development of benzoylpiperazine-based drug candidates will further benefit from expertise in drug formulation, delivery, and clinical research. For example:
- Collaboration between synthetic chemists and computational chemists is crucial for optimizing the structure of benzoylpiperazine derivatives to enhance their potency and selectivity for specific targets. []
- Understanding the interaction of benzoylpiperazines with drug transporters requires expertise in pharmacology and cell biology. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[1.1.0]butane](/img/structure/B87038.png)


![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)






